molecular formula C20H17FO5 B11302061 3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid

3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid

Cat. No.: B11302061
M. Wt: 356.3 g/mol
InChI Key: KBOOKDQRFNJQTK-UHFFFAOYSA-N
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Description

3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid: is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a 3-fluorobenzyl group and a propanoic acid moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-ketoester under acidic conditions.

    Introduction of the 3-Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced via an etherification reaction, where the chromen-2-one intermediate is reacted with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid: undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the chromen-2-one core, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl group of the chromen-2-one core, resulting in the formation of alcohol derivatives.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acid derivatives, alcohol derivatives, and substituted benzyl derivatives.

Scientific Research Applications

3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid: has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of more complex organic molecules and as a building block in polymer chemistry.

Mechanism of Action

The mechanism of action of 3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid: can be compared with other similar compounds, such as:

    3-{7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid: This compound has a similar structure but with a fluorine atom at a different position on the benzyl group.

    3-{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid: This compound has a chlorine atom instead of a fluorine atom on the benzyl group.

    3-{7-[(3-methylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid: This compound has a methyl group instead of a fluorine atom on the benzyl group.

The uniqueness of This compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C20H17FO5

Molecular Weight

356.3 g/mol

IUPAC Name

3-[7-[(3-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid

InChI

InChI=1S/C20H17FO5/c1-12-16-6-5-15(25-11-13-3-2-4-14(21)9-13)10-18(16)26-20(24)17(12)7-8-19(22)23/h2-6,9-10H,7-8,11H2,1H3,(H,22,23)

InChI Key

KBOOKDQRFNJQTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)F)CCC(=O)O

Origin of Product

United States

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